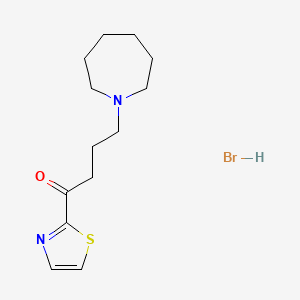

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide

Description

The compound 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide (hereafter referred to as the "target compound") is a hydrobromide salt of a butanone derivative. Its structure features:

- A hexahydro-1H-azepin-1-yl group (a seven-membered saturated azepane ring) at position 4, which may enhance solubility or modulate steric effects.

- A hydrobromide counterion, likely improving crystallinity and stability.

While direct biological data for this compound are absent in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors, such as antifungal agents or kinase inhibitors .

Properties

CAS No. |

33537-62-1 |

|---|---|

Molecular Formula |

C13H21BrN2OS |

Molecular Weight |

333.29 g/mol |

IUPAC Name |

4-(azepan-1-yl)-1-(1,3-thiazol-2-yl)butan-1-one;hydrobromide |

InChI |

InChI=1S/C13H20N2OS.BrH/c16-12(13-14-7-11-17-13)6-5-10-15-8-3-1-2-4-9-15;/h7,11H,1-6,8-10H2;1H |

InChI Key |

DLRKQWVDBLNAJW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CCCC(=O)C2=NC=CS2.Br |

Origin of Product |

United States |

Preparation Methods

Condensation Approach

One of the primary methods for synthesizing 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide involves condensation reactions to form the key structural components. The preparation typically proceeds through the following steps:

Thiazole Core Formation : The thiazole ring is often constructed through a Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide or thiourea derivative. This produces the 2-substituted thiazole core structure required for the target compound.

Butanone Linker Incorporation : The butanone chain is typically introduced through reactions such as Friedel-Crafts acylation or through nucleophilic substitution reactions involving halogenated butanone derivatives.

Azepine Coupling : The hexahydro-1H-azepine component is incorporated through nucleophilic substitution reactions, wherein a hexahydro-1H-azepine (also known as azepane or hexamethyleneimine) reacts with the halogenated butanone-thiazole intermediate.

Hydrobromide Salt Formation : The final step involves treatment of the free base with hydrobromic acid to form the hydrobromide salt, which often enhances stability and solubility characteristics of the compound.

Alkylation-Based Synthesis

An alternative approach employs alkylation reactions as the key step for connecting the structural components:

Preparation of Alkylating Agent : A 4-halobutanone derivative functionalized with a thiazole at position 1 is prepared. This often involves the reaction of thiazole with a suitable electrophile such as 4-bromobutanoyl bromide.

Alkylation of Azepine : The prepared alkylating agent is then reacted with hexahydro-1H-azepine under basic conditions to promote the nucleophilic substitution reaction. Typical conditions include the use of potassium carbonate as the base, potassium iodide as a catalyst, and acetonitrile or dimethoxyethane as the solvent under reflux conditions.

Salt Formation : The resulting free base is treated with hydrobromic acid to form the hydrobromide salt.

This method is particularly efficient as it allows for the direct connection of the pre-formed thiazole-butanone segment to the azepine nitrogen in a single step.

Thiazole Acylation Method

A third approach focuses on building the structure through acylation of the thiazole ring:

Thiazole Preparation : 2-Thiazole is prepared through conventional methods or obtained commercially.

Acylation Reaction : The thiazole is subjected to conditions that promote acylation at the 2-position, often using 4-bromobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Azepine Incorporation : The halogenated side chain is then used for nucleophilic substitution with hexahydro-1H-azepine, forming the target structure without the hydrobromide salt.

Hydrobromide Formation : The free base is converted to the hydrobromide salt by treatment with hydrobromic acid in an appropriate solvent system.

Reaction Mechanisms and Conditions

The synthesis of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide involves several key mechanistic pathways:

Hantzsch Thiazole Formation

The Hantzsch thiazole synthesis typically involves the reaction between an α-haloketone and thioamide or thiourea. For the target compound, this would involve:

- Nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone

- Cyclization through nucleophilic attack of the nitrogen on the carbonyl carbon

- Dehydration to form the thiazole ring

This reaction requires careful control of conditions, typically performed in polar solvents like ethanol or methanol at moderate temperatures (60-80°C).

Nucleophilic Substitution Mechanism

The coupling of the azepine component often proceeds via an SN2 mechanism:

- The nitrogen of hexahydro-1H-azepine acts as a nucleophile

- Displacement of the halide from the butanone chain occurs

- Formation of the C-N bond completes the basic structure

These reactions typically require basic conditions to enhance the nucleophilicity of the azepine nitrogen and may benefit from the presence of phase-transfer catalysts such as tetrabutylammonium iodide.

Hydrobromide Salt Formation

The conversion to the hydrobromide salt is a straightforward acid-base reaction:

- The free base is dissolved in an appropriate solvent (often ether, acetone, or ethanol)

- Hydrobromic acid is added dropwise to the solution

- Precipitation of the hydrobromide salt occurs

- The salt is collected by filtration, washed, and dried

This step is critical for enhancing stability and solubility properties of the final compound.

Purification and Analysis

Purification Methods

The purification of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide typically involves multiple techniques:

Recrystallization : Common solvent systems include ethanol/diethyl ether or methanol/ethyl acetate combinations. This method can achieve purities exceeding 95%.

Column Chromatography : For intermediate products and the free base form, silica gel chromatography using appropriate solvent systems (e.g., dichloromethane/methanol gradients) is effective in separating impurities.

Salt Purification : The hydrobromide salt formation itself acts as a purification step, as the salt often crystallizes more readily than the free base, leaving impurities in solution.

Analytical Characterization

Comprehensive analysis of the synthesized compound typically includes:

HPLC Analysis : High-performance liquid chromatography is used to determine purity, typically requiring >95% purity for pharmaceutical applications.

NMR Spectroscopy : 1H and 13C NMR provide structural confirmation. Key signals include those from the thiazole ring protons (typically around 7-8 ppm), the butanone chain methylene groups, and the azepine ring protons.

Mass Spectrometry : HRMS confirms the molecular formula, with the parent ion expected at m/z 235.1 for the free base and fragments corresponding to the thiazole and azepine components.

Infrared Spectroscopy : Characteristic absorption bands for the carbonyl group (approximately 1680-1700 cm-1) and C-N bonds help confirm structural elements.

Elemental Analysis : Confirms the percentage composition of C, H, N, S, and Br elements, which should match theoretical calculations based on the molecular formula C₁₃H₂₁BrN₂OS.

Optimized Synthetic Procedure

Based on analysis of various preparation methods, the following optimized procedure represents a reliable approach to 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide:

Reagents and Materials

- 2-Acetylthiazole (or 2-thiazolyl methyl ketone)

- 1,3-Dibromopropane

- Hexahydro-1H-azepine (azepane)

- Potassium carbonate

- Potassium iodide (catalytic)

- Acetonitrile (dry)

- Hydrobromic acid (48%)

- Diethyl ether

- Ethanol (absolute)

Procedure

Step 1 : Preparation of 4-bromo-1-(2-thiazolyl)-1-butanone

- In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-acetylthiazole (1 equivalent) in dry acetone.

- Add potassium carbonate (1.5 equivalents) and 1,3-dibromopropane (2 equivalents).

- Reflux the mixture for 8-12 hours under inert atmosphere.

- Cool to room temperature, filter, and evaporate the solvent.

- Purify the residue by column chromatography using hexane/ethyl acetate.

Step 2 : Coupling with Hexahydro-1H-azepine

- Dissolve the purified 4-bromo-1-(2-thiazolyl)-1-butanone (1 equivalent) in dry acetonitrile.

- Add potassium carbonate (2 equivalents), potassium iodide (0.05 equivalents), and hexahydro-1H-azepine (1.1 equivalents).

- Reflux the mixture for 24 hours under nitrogen atmosphere.

- Cool to room temperature, filter, and evaporate the solvent.

- Purify by column chromatography using dichloromethane/methanol.

Step 3 : Hydrobromide Salt Formation

- Dissolve the purified free base in minimal diethyl ether.

- Slowly add hydrobromic acid (1.1 equivalents, 48% aqueous solution) dropwise with stirring.

- Stir for 1 hour at room temperature.

- Collect the precipitated salt by filtration, wash with cold diethyl ether, and dry under vacuum.

- Recrystallize from ethanol/diethyl ether to obtain the pure hydrobromide salt.

Yield and Purity

The expected yield through this optimized procedure is approximately 65-75% overall, with purity exceeding 95% as determined by HPLC analysis.

Alternative Approaches and Modifications

Several variations to the standard preparation methods can be employed to enhance yield, purity, or synthetic efficiency:

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times for alkylation steps from 24-48 hours to 60 minutes or less, while also potentially improving yields. The procedure typically involves:

- Combining the reactants in an appropriate solvent in a microwave-compatible vessel

- Irradiating at controlled temperature (typically 100-120°C) for 30-60 minutes

- Processing as with conventional heating methods

Phase-Transfer Catalysis Enhancements

The incorporation of phase-transfer catalysts can improve the efficiency of nucleophilic substitution reactions, particularly in the coupling of azepine with halogenated intermediates. Using catalysts such as tetrabutylammonium bromide or tetrabutylammonium iodide can enhance reaction rates and yields.

Comparative Analysis of Preparation Methods

Challenges and Considerations

Several challenges may be encountered during the preparation of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide:

Regioselectivity

When forming the thiazole ring, regioselectivity can be an issue if using unsymmetrical precursors. Careful control of reaction conditions and selection of appropriate precursors is essential to ensure the correct regiochemical outcome.

Oxidative Sensitivity

Thiazole-containing compounds can be sensitive to oxidation, particularly during prolonged reactions or storage. Working under inert atmosphere and using antioxidants or storing under nitrogen can mitigate these issues.

Hydrolytic Stability

The hydrobromide salt, while generally stable, can undergo hydrolysis under certain conditions. Proper storage in sealed containers away from moisture and excessive heat is recommended.

Scaling Considerations

When scaling up the synthesis, heat transfer and mixing efficiency become important factors. Modifications to reaction conditions may be necessary for larger-scale preparations, including:

- Extended reaction times

- Improved cooling capabilities

- Mechanical stirring rather than magnetic stirring

- Adjusted addition rates for reagents

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols.

Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in biochemical assays or as a probe in molecular biology.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Thienyl vs. Thiazolyl Substitution: The thienyl analog () replaces the thiazole’s nitrogen with a sulfur atom, reducing polarity and altering electronic properties.

- Azepane vs. Piperidine : Oxathiapiprolin () uses a piperidine ring (six-membered) instead of azepane, which may affect conformational flexibility and binding pocket compatibility.

- Functional Group Variation: The aminothiazole in lacks the ketone backbone, limiting direct structural overlap but highlighting the prevalence of azepane-thiazole hybrids in medicinal chemistry.

Table 2: Comparative Properties

Key Insights:

- Bioactivity : While oxathiapiprolin’s antifungal activity derives from its isoxazoline-thiazole core, the target compound’s azepane-thiazolyl system may target different pathways (e.g., kinase inhibition or receptor modulation) .

Biological Activity

1-Butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide is a chemical compound characterized by its unique structural features, which include a butanone backbone, a hexahydro-1H-azepin moiety, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of 1-butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide is . The combination of the azepine and thiazole structures within a butanone framework suggests enhanced biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁BrN₂OS |

| Molecular Weight | 320.29 g/mol |

| Structural Features | Butanone, Hexahydroazepine, Thiazole |

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antimicrobial properties against a range of pathogens.

- Antiparasitic Effects : The azepine structure may enhance the interaction with specific enzymes in parasites, potentially leading to effective treatments for diseases such as malaria and leishmaniasis .

- Cytotoxicity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide. Notable findings include:

- Antiparasitic Activity : Research on similar thiazole-containing compounds has shown promising results in inhibiting trypanothione reductase (TR), an enzyme crucial for the survival of certain parasites. Inhibition of TR leads to increased oxidative stress in the parasites, resulting in their death .

- Cytotoxicity Assays : In vitro studies evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated significant reductions in cell viability at specific concentrations. The half-maximal inhibitory concentration (IC50) values were found to be below 10 μM for several tested derivatives .

- Mechanistic Studies : Investigations into the mechanism of action revealed that derivatives interact with key amino acids in target enzymes, disrupting essential metabolic pathways in both microbial and cancer cells .

Synthesis Routes

The synthesis of 1-butanone, 4-(hexahydro-1H-azepin-1-yl)-1-(2-thiazolyl)-, hydrobromide typically involves multi-step organic reactions. Common methods include:

- Formation of the Azepine Ring : Utilizing cyclization reactions from appropriate precursors.

- Thiazole Integration : Employing condensation reactions to introduce the thiazole moiety into the azepine structure.

These synthetic routes may vary based on available starting materials and desired yields.

Q & A

Q. How can the synthesis of 1-butanone derivatives with hexahydro-1H-azepine and thiazole substituents be optimized for higher yield and purity?

- Methodological Answer : Utilize a multi-step approach involving: (i) Condensation reactions between hexahydro-1H-azepine and thiazole precursors under reflux conditions with catalysts like piperidine (commonly used in pyrazole/thiazole syntheses; ). (ii) Purification via column chromatography to isolate intermediates, as demonstrated in benzothiazole derivative syntheses . (iii) Salt formation with hydrobromic acid in anhydrous ethanol to improve crystallinity and stability, similar to bazedoxifene acetate salt preparation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography to resolve the 3D conformation of the hexahydro-1H-azepine ring and thiazole moiety, as applied to benzothiazole analogs (e.g., dihedral angle analysis of pyrazole-thiazole systems ).

- NMR (¹H/¹³C) to confirm substituent positions, with attention to coupling patterns in the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and hexahydro-azepine protons (δ 1.5–3.0 ppm) .

- Mass spectrometry (HRMS) to verify molecular weight (expected ~380–400 g/mol range) and bromide counterion presence .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Receptor binding assays : Test estrogen receptor (ER) affinity via competitive binding with ³H-estradiol, given structural similarities to SERMs like bazedoxifene .

- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria and fungi, as thiazole derivatives often exhibit broad-spectrum activity .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to compare binding modes of the compound and its analogs to targets like ERα or kinases. This addresses discrepancies in activity data (e.g., variations in IC₅₀ values across studies) .

- Use molecular dynamics simulations to analyze conformational stability of the hexahydro-azepine ring in aqueous vs. lipid environments, which may explain bioavailability differences .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Methodological Answer :

- Metabolite identification : Use LC-MS/MS to detect phase I metabolites (e.g., N-oxidation of the azepine ring or thiazole hydroxylation), as done for KG-2413 analogs .

- Structural modification : Introduce electron-withdrawing groups (e.g., fluorine) on the thiazole ring to block oxidative metabolism, a strategy validated in benzothiazole antifungals .

Q. How do non-classical interactions (e.g., π–π stacking, C–H···π) influence crystallization and stability?

- Methodological Answer :

- Analyze single-crystal data to identify weak interactions, such as π–π stacking between thiazole and aromatic residues (distance ~3.7 Å) or C–H···π bonds involving the azepine ring .

- Compare packing motifs with related salts (e.g., bazedoxifene acetate) to optimize crystallization solvents (e.g., ethanol/water mixtures) .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Gene expression profiling : Use qRT-PCR to measure ER-responsive genes (e.g., pS2) in breast cancer cells treated with the compound vs. estradiol .

- Kinase inhibition assays : Screen against a panel of 50+ kinases to identify off-target effects, critical for explaining unexpected in vivo toxicity .

Data Contradiction Analysis

Q. How to address conflicting reports on estrogenic vs. anti-estrogenic activity?

- Methodological Answer :

- Tissue-selective assays : Test the compound in ER-positive tissues (uterus vs. bone) to determine if it acts as an agonist/antagonist in a tissue-specific manner, a hallmark of SERMs .

- Co-factor recruitment analysis : Use chromatin immunoprecipitation (ChIP) to assess recruitment of co-activators (e.g., SRC-3) vs. co-repressors (e.g., NCoR), which dictate agonist/antagonist behavior .

Q. Why do solubility studies show variability in aqueous vs. lipid matrices?

- Methodological Answer :

- LogP measurement : Determine the partition coefficient (e.g., shake-flask method) to quantify hydrophobicity. Thiazole rings typically lower LogP, but the azepine moiety may increase it .

- Salt form screening : Compare hydrobromide with other salts (e.g., hydrochloride) to optimize solubility for specific formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.